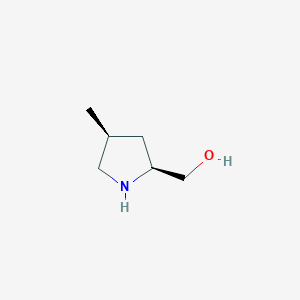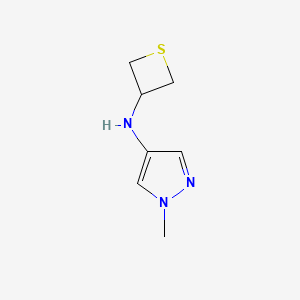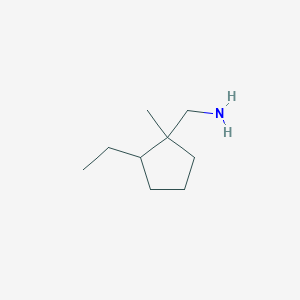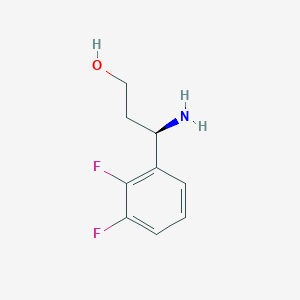
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2S,4S)-4-methylpyrrolidin-2-one with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced separation techniques, such as chiral chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form a fully saturated pyrrolidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of (2S,4S)-4-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S,4S)-4-methylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Its chiral nature allows for the investigation of stereospecific interactions with biological targets .
Medicine: Its ability to interact with specific biological targets in a stereospecific manner makes it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its chiral properties are exploited in the synthesis of enantiomerically pure compounds .
Mécanisme D'action
The mechanism of action of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. For example, in medicinal applications, this compound may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
(2S,4R)-4-Methylpyrrolidin-2-yl)methanol: This is a diastereomer of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol with different stereochemistry at the 4-position.
(2R,4S)-4-Methylpyrrolidin-2-yl)methanol: Another diastereomer with different stereochemistry at the 2-position.
(2R,4R)-4-Methylpyrrolidin-2-yl)methanol: A diastereomer with different stereochemistry at both the 2- and 4-positions.
Uniqueness: this compound is unique due to its specific (2S,4S) stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
[(2S,4S)-4-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)7-3-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
RJMNAMGXLRMTME-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1C[C@H](NC1)CO |
SMILES canonique |
CC1CC(NC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)


![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
